![molecular formula C15H11ClFN5O3S3 B11408700 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11408700.png)
5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-methanesulfonylpyrimidine-4-carboxylic acid.
Formation of Thiadiazole Ring: The 1,3,4-thiadiazole ring is formed by reacting thiosemicarbazide with the appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The thiadiazole derivative is then coupled with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Product Formation: The final step involves the chlorination of the intermediate product using thionyl chloride or another chlorinating agent to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in any derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: It is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Diagnostic Tools: The compound can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: It can be used in the formulation of pesticides and herbicides.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceutical drugs.
Wirkmechanismus
The mechanism of action of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-Methanesulfonyl-4-chloropyrimidine
Uniqueness
- Structural Complexity : The presence of multiple functional groups and heterocyclic rings makes it structurally unique.
- Biological Activity : It exhibits a broad spectrum of biological activities, making it a versatile compound for various applications.
- Synthetic Accessibility : The compound can be synthesized using relatively straightforward synthetic routes, making it accessible for research and industrial applications.
Eigenschaften
Molekularformel |
C15H11ClFN5O3S3 |
|---|---|
Molekulargewicht |
459.9 g/mol |
IUPAC-Name |
5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11ClFN5O3S3/c1-28(24,25)14-18-6-10(16)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
LSHWTKCVEIITHC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


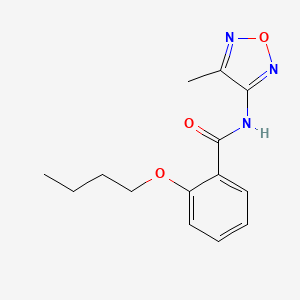
![7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide](/img/structure/B11408624.png)
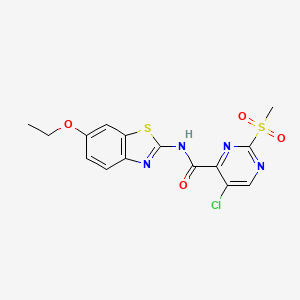
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11408635.png)
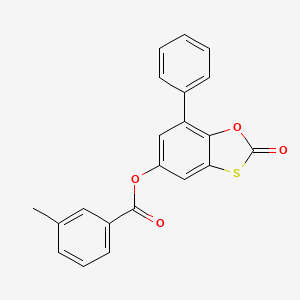
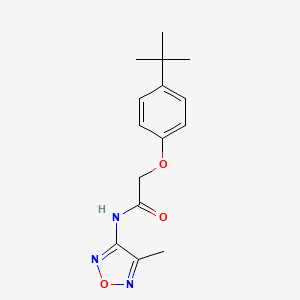
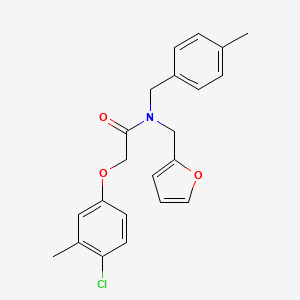
![(2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B11408655.png)
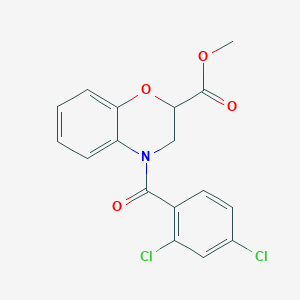
![2-(4-chlorophenoxy)-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11408676.png)
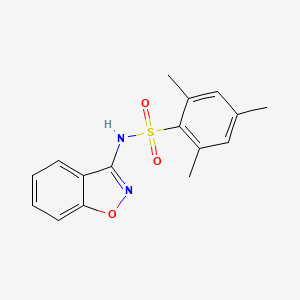
![Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408689.png)
![2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408691.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole](/img/structure/B11408694.png)
